Antibiotic SN-07

Description

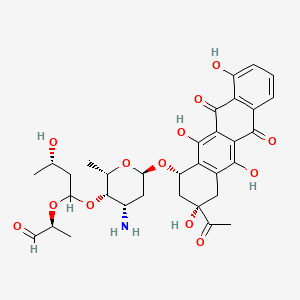

Structure

3D Structure

Properties

CAS No. |

100753-80-8 |

|---|---|

Molecular Formula |

C33H39NO13 |

Molecular Weight |

657.7 g/mol |

IUPAC Name |

(2S)-2-[(3S)-1-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal |

InChI |

InChI=1S/C33H39NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,12-15,19,21-23,32,36,38,40,42-43H,8-11,34H2,1-4H3/t13-,14-,15-,19-,21-,22?,23-,32+,33-/m0/s1 |

InChI Key |

JAUGQKWRVWARPG-GFOUHAFJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C=O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(C[C@H](C)O)O[C@@H](C)C=O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C=O |

Synonyms |

SN-07 |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organism of Antibiotic Sn 07

Isolation Methodology of Antibiotic SN-07 from Microbial Fermentation

The isolation of this compound is achieved through a multi-step process involving fermentation and subsequent purification from the culture broth of Actinomadura roseoviolacea var. miuraensis nov. var. nih.gov

The general steps for isolation from microbial fermentation include:

Cultivation: The producing microorganism is cultured in a suitable fermentation medium under controlled conditions to promote the production of the antibiotic. researchgate.net

Extraction from Supernatant: SN-07 was obtained from the cultural supernatant, indicating it is an extracellular product. nih.gov The fermented broth is first filtered to separate the mycelial cake from the supernatant. tandfonline.com

Purification: The crude extract from the supernatant undergoes several rounds of chromatographic purification to isolate the pure antibiotic compound. acs.org SN-07 is soluble in water. nih.gov

The active chromophore, barminomycin, was isolated from the DNA-chromophore complex. oup.comoup.com

Taxonomy and Characterization of Actinomadura roseoviolacea var. miuraensis nov. var., the Producing Strain

The microorganism responsible for producing this compound is a novel variant of Actinomadura roseoviolacea, named Actinomadura roseoviolacea var. miuraensis nov. var. nih.gov The genus Actinomadura belongs to the order Actinomycetales, which are known for producing a wide array of bioactive secondary metabolites, including many clinically significant antibiotics. nih.govmdpi.com

Taxonomic studies of the genus Actinomadura involve numerical phenetic analyses based on a large number of unit characters to differentiate between species and strains. nih.gov The characterization of a new variety like miuraensis would have involved detailed morphological, physiological, and biochemical tests to distinguish it from the type species, Actinomadura roseoviolacea. nih.govdsmz.de

Initial Biological Activity Profiling upon Discovery

Upon its discovery, this compound was identified as a macromolecular antibiotic with a molecular weight ranging from 18,000 to 22,000 daltons. nih.gov Its primary constituents were found to be nucleic acids. nih.gov

The initial biological activity screening revealed that SN-07 possesses antibacterial activity, particularly against Gram-positive bacteria. nih.gov Furthermore, it demonstrated in vivo effectiveness against lymphocytic leukemia P388 in mice. nih.gov

The active component, the SN-07 chromophore (barminomycin), is a potent anthracycline antibiotic. tandfonline.com It has shown significant cytotoxic activity against various cancer cell lines. oup.com The mechanism of action involves the inhibition of both DNA and RNA synthesis. tandfonline.comtandfonline.com Specifically, the SN-07 chromophore was found to inhibit RNA synthesis more preferentially than DNA synthesis in L1210 leukemia cells, while in Staphylococcus aureus, DNA synthesis was slightly more sensitive. tandfonline.com Protein synthesis was not significantly affected in either cell type. tandfonline.comtandfonline.com

The biological activities of the SN-07 chromophore are summarized in the table below:

| Cell Line/Bacterium | Test | IC50 / Concentration | Reference |

| Mouse lymphoid leukemia L1210 cells | Growth prevention | 0.016 ng/mL | tandfonline.comtandfonline.com |

| Staphylococcus aureus 209P | Growth prevention | 100 ng/mL | tandfonline.comtandfonline.com |

| L1210 cells | DNA synthesis inhibition | 0.034 µg/mL | tandfonline.comtandfonline.com |

| L1210 cells | RNA synthesis inhibition | 0.0125 µg/mL | tandfonline.comtandfonline.com |

| S. aureus | DNA synthesis inhibition | 0.075 µg/mL | tandfonline.com |

| S. aureus | RNA synthesis inhibition | 0.130 µg/mL | tandfonline.com |

| HeLa cells | Cytotoxicity (24h exposure) | 0.72 ng/mL | oup.com |

Compound Names Mentioned

Molecular Mechanisms of Action of Antibiotic Sn 07

Primary Target Identification: DNA Synthesis Inhibition

The principal antibacterial activity of SN-07 stems from its ability to severely inhibit DNA synthesis. tandfonline.com Studies using Salmonella typhimurium have shown that treatment with SN-07 leads to an irreversible growth inhibition, which is directly correlated with a profound suppression of DNA synthesis, while RNA and protein synthesis remain largely unaffected initially. tandfonline.com This specificity points to the DNA replication machinery as the primary target of the antibiotic.

SN-07's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. ontosight.ai These type II topoisomerases are essential enzymes that manage the topological states of DNA within the bacterial cell. plos.orgnih.gov DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation and elongation of DNA replication, while topoisomerase IV is crucial for decatenating, or separating, interlinked daughter chromosomes after replication. plos.orgacs.org By targeting these enzymes, SN-07 effectively prevents the necessary DNA unwinding and separation required for replication and cell division, ultimately leading to bacterial death. ontosight.aiplos.org This dual-targeting capability is a hallmark of potent broad-spectrum antibiotics. plos.org

A key feature of SN-07's genotoxicity is its function as a novel type of interstrand DNA cross-linker. nih.gov Interstrand cross-links (ICLs) are highly toxic DNA lesions that covalently link the two opposing strands of the DNA double helix, preventing strand separation. baseclick.eu This blockage is a major impediment to essential cellular processes like DNA replication and transcription. baseclick.eu

Studies using the alkaline elution technique have demonstrated that SN-07 induces interstrand DNA cross-linking in a dose-dependent manner. nih.gov In mouse leukemia L1210 cells, the formation of these cross-links continued for up to 12 hours post-incubation, indicating a persistent damaging effect. nih.gov This sustained cross-linking activity distinguishes it from other cross-linking agents like Mitomycin C. nih.gov

Table 1: Induction of DNA Lesions by Antibiotic SN-07

| DNA Lesion Type | Effective Concentration | Cell Type / System | Observation | Citation |

|---|---|---|---|---|

| Interstrand Cross-linking | 2.5-10 µg/ml | In vitro (alkaline elution) | Dose-dependent induction of ICLs. | nih.gov |

| Interstrand Cross-linking | Not specified | Mouse leukemia L1210 cells | Cross-link production continued for 12 hours post-incubation. | nih.gov |

| Single-Strand Breaks | 0.1-10 µg/ml | In vitro (alkaline elution) | Induced after 1-hour treatment followed by 24-hour post-incubation. | nih.gov |

| Double-Strand Breaks | Not specified | Mouse leukemia L1210 cells | Observed after 24-hour post-incubation. | nih.gov |

In addition to ICLs, SN-07 also induces single-strand DNA breaks. nih.gov Research has shown that treatment with SN-07 at concentrations between 0.1 and 10 µg/ml for one hour, followed by a 24-hour post-incubation period, results in the formation of these breaks. nih.gov A marked enhancement of DNA breaks was observed in mouse leukemia L1210 cells after a 24-hour post-incubation period, which also revealed the presence of more severe double-strand DNA breaks. nih.gov The formation of these breaks is a critical component of the antibiotic's lethal action.

The culmination of the damage inflicted by SN-07 is the breakdown of chromosomal DNA. tandfonline.com Studies have demonstrated that SN-07 causes the degradation of chromosomal DNA into acid-soluble fractions, indicating extensive and irreparable damage to the bacterial genome. tandfonline.com This catastrophic breakdown of the chromosome is a direct consequence of the combined effects of replication inhibition, DNA cross-linking, and the formation of strand breaks.

Effects on Nucleic Acid Synthesis Pathways

The damage to the DNA template and the inhibition of key enzymes have a direct and severe impact on nucleic acid synthesis pathways.

The inhibition of DNA replication is a central outcome of SN-07's mechanism of action. tandfonline.comnih.gov By creating physical barriers in the form of interstrand cross-links and by inhibiting DNA gyrase and topoisomerase IV, SN-07 effectively halts the progression of the replication fork. nih.govlibretexts.org In mouse leukemia L1210 cells, treatment with 8.0 µg/ml of SN-07 resulted in the complete inhibition of DNA synthesis. nih.gov Similarly, in Salmonella typhimurium, a concentration of 25 µg/ml severely inhibited DNA synthesis. tandfonline.com This cessation of DNA replication is a primary factor leading to the bactericidal effect of the antibiotic. nih.gov

Modulation of Ribonucleic Acid Transcription

The effect of SN-07 on the transcription of Ribonucleic Acid (RNA) appears to vary depending on the cell type and the concentration of the antibiotic. In studies involving mouse lymphoid leukemia L1210 cells, SN-07 demonstrated a significant inhibitory effect on RNA synthesis. nih.gov At a concentration of 500 ng/ml, SN-07 was found to inhibit RNA synthesis within 40 minutes. nih.gov

Further investigation into the active component of the antibiotic, the SN-07 chromophore, confirms this activity. The chromophore, which is classified as a class I anthracycline antibiotic, shows potent inhibition of RNA synthesis in L1210 cells. tandfonline.com Conversely, studies conducted on the bacterium Salmonella typhimurium TA1535 showed that SN-07, at a concentration of 25 μg/ml, had no discernible effect on RNA synthesis, even while it caused severe inhibition of DNA synthesis. tandfonline.comresearchgate.net This suggests that the antibiotic's capacity to modulate RNA transcription may differ between prokaryotic and eukaryotic cells or be dependent on specific experimental conditions.

Lack of Significant Effect on Protein Synthesis

A consistent finding across multiple studies and cell types is the lack of a significant inhibitory effect of SN-07 on protein synthesis. nih.govtandfonline.comtandfonline.com This characteristic is a key differentiator in its mechanism of action. In research using S. typhimurium, a 25 μg/ml concentration of SN-07 did not produce an observable effect on the synthesis of proteins. tandfonline.comresearchgate.net Similarly, in eukaryotic leukemia L1210 cells, a high concentration of 8,000 ng/ml of SN-07 did not impact protein synthesis over an 80-minute period. nih.gov The isolated SN-07 chromophore also showed no inhibition of protein synthesis in either L1210 cells or the Gram-positive bacterium Staphylococcus aureus. tandfonline.com

Comparative Analysis with Established DNA-Targeting Antibiotics (e.g., Fluoroquinolones)

The mechanism of SN-07 can be contrasted with that of other well-established DNA-targeting antibiotics, such as fluoroquinolones. Fluoroquinolones are broad-spectrum synthetic antibiotics that function by inhibiting type II DNA topoisomerases, namely DNA gyrase and topoisomerase IV. elsevier.esextrica.comnih.gov These enzymes are essential for bacterial DNA replication and transcription, as they manage the topological state of the DNA, such as supercoiling. elsevier.esextrica.com By binding to the complex formed between these enzymes and DNA, fluoroquinolones stabilize it, leading to double-stranded breaks in the bacterial chromosome and ultimately cell death. extrica.com

In contrast, the mechanism of SN-07, while also centered on DNA, appears to be more direct. Studies indicate that SN-07 induces physical damage to the DNA structure itself. This includes the breakdown of chromosomal DNA and the induction of DNA interstrand cross-links. nih.govtandfonline.com The SN-07 chromophore belongs to the anthracycline class, which is known for its ability to intercalate between DNA base pairs. tandfonline.com This direct interaction and damage to the DNA template differs fundamentally from the fluoroquinolone mechanism of targeting the enzymatic machinery responsible for DNA maintenance.

Biochemical Characterization of Target Interactions

The biochemical interactions between SN-07 and its DNA target have been characterized through several key findings. As a macromolecular antibiotic, its structure, composed mainly of nucleic acids and an active anthracycline chromophore, dictates its function. nih.govtandfonline.com

Key observations that define its target interaction include:

Chromosomal Degradation: In S. typhimurium, treatment with SN-07 leads to the breakdown of the bacterial chromosome into smaller, acid-soluble fragments, indicating a profound degradative effect on the DNA structure. tandfonline.com

DNA Damage in Eukaryotic Cells: In mouse leukemia L1210 cells, SN-07 was shown to induce DNA interstrand cross-links. nih.gov Furthermore, treatment with the antibiotic for one hour was found to cause DNA breaks following a 24-hour post-incubation period. nih.gov

Dual-Interaction Capability of the Chromophore: The SN-07 chromophore exhibits multiple modes of binding with DNA. Research has modeled these interactions, demonstrating that it can form an "intercalation type" complex with poly(dI-dC) and a "covalent binding type" complex with poly(dG-dC). tandfonline.com This suggests a versatile and complex interaction with the DNA target at the molecular level, dependent on the nucleic acid sequence.

Antimicrobial Spectrum and Efficacy of Antibiotic Sn 07 in Vitro Studies

Efficacy against Gram-Positive Bacterial Strains

In vitro studies have demonstrated the activity of Antibiotic SN-07 against Gram-positive bacteria. tandfonline.comresearchgate.net Research highlights its effect on Staphylococcus aureus, a significant Gram-positive pathogen. The active component, the SN-07 chromophore (barminomycin), has been shown to prevent the growth of Staphylococcus aureus 209P. tandfonline.comjst.go.jp Studies indicate that in S. aureus, the SN-07 chromophore inhibits both DNA and RNA synthesis, with a more pronounced effect on DNA synthesis. tandfonline.com The complex of the SN-07 chromophore with DNA, which constitutes the native antibiotic, also shows antibacterial activity against Staphylococcus aureus IFO 12732. tandfonline.com

Table 1: Observed Effects on Gram-Positive Bacteria

| Bacterial Strain | Component Tested | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus 209P | SN-07 Chromophore | Growth prevention | jst.go.jp, tandfonline.com |

| Staphylococcus aureus 209P | SN-07 Chromophore | Inhibition of DNA and RNA synthesis | tandfonline.com |

| Staphylococcus aureus IFO 12732 | SN-07 (reconstructed) | Antibacterial activity | tandfonline.com |

Efficacy against Gram-Negative Bacterial Strains

This compound and its chromophore have also been evaluated against Gram-negative bacteria. tandfonline.com Studies focusing on Salmonella typhimurium have provided significant insights into its mode of action. Research showed that SN-07 caused irreversible growth inhibition in a highly susceptible strain of Salmonella typhimurium TA1535. researchgate.netresearchgate.net This effect was linked to a severe and specific inhibition of DNA synthesis, while RNA and protein synthesis were unaffected. researchgate.netresearchgate.net Furthermore, treatment with SN-07 resulted in the degradation of chromosomal DNA into acid-soluble fractions in these bacteria. researchgate.netresearchgate.net The reconstructed SN-07, formed from the chromophore and calf thymus DNA, also exhibited antibacterial activity against Salmonella typhimurium TA1535. tandfonline.com

Table 2: Observed Effects on Gram-Negative Bacteria

| Bacterial Strain | Component Tested | Observed Effect | Reference |

|---|---|---|---|

| Salmonella typhimurium TA1535 | SN-07 | Irreversible growth inhibition | researchgate.net, researchgate.net |

| Salmonella typhimurium TA1535 | SN-07 | Severe inhibition of DNA synthesis | researchgate.net, researchgate.net |

| Salmonella typhimurium TA1535 | SN-07 | Breakdown of chromosomal DNA | researchgate.net, researchgate.net |

| Salmonella typhimurium TA1535 | SN-07 (reconstructed) | Antibacterial activity | tandfonline.com |

Activity Against Multidrug-Resistant Bacterial Phenotypes

While direct studies on a wide range of clinically defined multidrug-resistant (MDR) phenotypes are not extensively detailed in the available literature, the fundamental mechanism of SN-07 suggests potential efficacy against certain resistant strains. The active component of SN-07 is barminomycin, which functions as a pre-activated form of an anthracycline that can form covalent adducts and crosslinks with bacterial DNA. researchgate.netoup.comoup.com This mechanism, which involves direct DNA damage, differs from that of many common antibiotic classes (like beta-lactams or macrolides) that target cell wall synthesis or protein synthesis. Therefore, SN-07 could potentially bypass resistance mechanisms related to those targets. It is also noted that SN-07 is mutagenic in prokaryotic cells without needing metabolic activation. oup.comoup.com However, specific data on its activity against strains with well-characterized resistance mechanisms, such as extended-spectrum beta-lactamases (ESBLs) or mutations in fluoroquinolone targets like DNA gyrase, is not yet available.

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism in vitro. For this compound and its components, MICs have been determined using standard methods like the agar (B569324) dilution method. tandfonline.com This technique involves preparing agar plates containing serial dilutions of the antibiotic. The plates are then inoculated with a standardized number of bacterial cells and incubated. The MIC is read as the lowest concentration of the antibiotic that prevents any visible bacterial growth. While specific MIC values are dependent on the bacterial strain and testing conditions, the determination of these values is a critical step in characterizing the antibacterial activity of SN-07. tandfonline.com For instance, the SN-07 chromophore was found to prevent the growth of Staphylococcus aureus 209P at a concentration of 100 ng/ml. tandfonline.comjst.go.jp

Time-Kill Kinetics and Bactericidal vs. Bacteriostatic Action

Time-kill assays are performed to understand the dynamic interaction between an antibiotic and a bacterial population over time, which helps to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Studies on this compound provide strong evidence for a bactericidal mode of action. Research involving Salmonella typhimurium TA1535 demonstrated that a 30-minute treatment with SN-07 led to irreversible growth inhibition. researchgate.netresearchgate.net The mechanism underlying this potent effect is the severe inhibition of DNA synthesis and the subsequent breakdown of chromosomal DNA. researchgate.netresearchgate.net An agent that causes such extensive and irreversible damage to essential cellular processes, particularly to the bacterial chromosome, is characteristic of a bactericidal antibiotic. The rapid and irreversible cessation of growth strongly supports the classification of SN-07 as a bactericidal compound. researchgate.netresearchgate.net

Molecular Basis of Resistance to Antibiotic Sn 07

Mechanisms of Bacterial Resistance to DNA-Targeting Agents

Bacteria have evolved a variety of sophisticated strategies to counteract the effects of antibiotics that target their DNA. These mechanisms can be broadly categorized as those that prevent the antibiotic from reaching its target, those that alter the target itself, and those that inactivate the antibiotic molecule.

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of toxic substances, including antibiotics, out of the bacterial cell. reactgroup.orgfrontiersin.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching the necessary threshold to inhibit its target mdpi.com. Overexpression of these pumps is a common mechanism of multidrug resistance (MDR) in many pathogenic bacteria frontiersin.orgscirp.org. In Gram-negative bacteria, these pumps are often complex tripartite systems, such as the AcrAB-TolC pump in Escherichia coli, which spans both the inner and outer membranes mdpi.com.

Table 1: Major Efflux Pump Superfamilies in Bacteria

| Superfamily | Energy Source | Common Substrates | Example(s) |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Wide range of antibiotics, biocides, dyes | AcrB (in E. coli), MexB (in P. aeruginosa) |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Tetracyclines, fluoroquinolones | NorA (in S. aureus), TetA |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Macrolides, fluoroquinolones | MsbA, Sav1866 |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Quaternary ammonium (B1175870) compounds, various cations | EmrE |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion or Proton Gradient | Fluoroquinolones, aminoglycosides | NorM |

This table presents generalized information about efflux pump systems and is not specific to Antibiotic SN-07.

Since this compound targets DNA gyrase and topoisomerase IV, the most direct mechanism of resistance is the alteration of these target enzymes through genetic mutations frontiersin.org. These mutations typically occur in specific, highly conserved regions of the genes that encode the enzyme subunits, known as the quinolone resistance-determining regions (QRDRs) ekb.egmdpi.com. For DNA gyrase, mutations are most frequently found in the gyrA gene, and for topoisomerase IV, in the parC gene ekb.egnih.govourworldindata.org. These amino acid substitutions reduce the binding affinity of the antibiotic to the enzyme-DNA complex, rendering the drug less effective. The accumulation of multiple mutations in both gyrA and parC can lead to high levels of resistance mdpi.com.

Table 2: Common Mutations in DNA Gyrase and Topoisomerase IV Conferring Resistance to Quinolones

| Gene | Common Mutation Site (Amino Acid Position) | Resulting Amino Acid Change (Example) | Associated Bacteria (Examples) |

| gyrA | Serine-83 | Ser → Leu/Ala/Tyr | E. coli, P. aeruginosa, S. aureus |

| gyrA | Aspartate-87 | Asp → Asn/Gly/Tyr | E. coli, K. pneumoniae |

| parC | Serine-80 | Ser → Ile/Arg | E. coli, S. aureus |

| parC | Glutamate-84 | Glu → Lys/Gly | E. coli, K. pneumoniae |

This table illustrates common mutations conferring resistance to fluoroquinolones, which target the same enzymes as SN-07. The specific mutations conferring resistance to SN-07 have not been documented.

Another defense strategy employed by bacteria is the production of enzymes that chemically modify or degrade the antibiotic, rendering it inactive frontiersin.org. While this is a very common mechanism of resistance for antibiotic classes like β-lactams (via β-lactamases) and aminoglycosides (via aminoglycoside-modifying enzymes), it is less commonly reported for quinolone-like antibiotics. However, for anthracyclines, a class to which SN-07 is related, enzymatic modification can be a resistance mechanism frontiersin.org. For instance, some bacteria can employ enzymes to acetylate or otherwise modify the drug, preventing it from binding to its DNA target.

The outer membrane of Gram-negative bacteria acts as a formidable barrier, limiting the influx of many substances, including antibiotics. Bacteria can develop resistance by reducing the permeability of this membrane. This is often achieved by modifying the structure or reducing the number of porin channels, which are proteins that form pores through which hydrophilic antibiotics can enter the cell frontiersin.org. A decrease in porin expression, combined with the action of efflux pumps, can have a synergistic effect, leading to clinically significant levels of resistance.

Genetic Determinants of this compound Resistance

The genetic basis for the aforementioned resistance mechanisms lies in the bacterium's ability to mutate its own genes or to acquire new genetic material from other bacteria.

Resistance genes can be located on the bacterial chromosome or on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. Chromosomal mutations, such as those in the gyrA and parC genes, arise spontaneously and are passed down through vertical gene transfer to daughter cells.

However, the rapid spread of antibiotic resistance throughout bacterial populations is largely facilitated by the horizontal gene transfer of MGEs. Plasmids, which are extrachromosomal DNA molecules, can carry multiple resistance genes and be transferred between different bacterial species through a process called conjugation. Transposons, or "jumping genes," can move resistance genes from a plasmid to the chromosome and vice versa. Integrons are genetic platforms that can capture and express cassettes of resistance genes, contributing to the rise of multidrug-resistant strains. While these elements are known to carry resistance genes for many antibiotic classes, no MGEs have been specifically identified as carrying resistance determinants for this compound in the available literature.

Plasmid-Mediated Resistance Transfer

The dissemination of antibiotic resistance among bacterial populations is significantly accelerated by horizontal gene transfer, with plasmids playing a crucial role. asm.org Plasmids are extrachromosomal DNA molecules that can replicate independently and are readily exchanged between bacteria, even across different species, through a process called conjugation. wikipedia.org These mobile genetic elements often carry multiple resistance genes, contributing to the emergence of multidrug-resistant (MDR) strains. wikipedia.orgresearchgate.net

The transfer of a resistance plasmid, sometimes referred to as an R-factor, can confer resistance to a susceptible bacterium in a single event. nih.gov This process is a primary driver for the rapid spread of resistance in clinical and environmental settings. nih.gov The presence of antibiotics in the environment creates a selective pressure that favors the survival and proliferation of bacteria harboring these resistance plasmids. wikipedia.org The fitness cost sometimes associated with carrying a plasmid can be offset by the immense survival advantage in the presence of the antibiotic. asm.org

The success of plasmid-mediated resistance is also influenced by epistatic interactions between the plasmid and the host bacterium's genetic background, which can affect both the level of resistance conferred and the fitness of the bacterial host. embopress.org

Interactive Data Table: Examples of Plasmid-Mediated Resistance Genes

This table is a generalized representation of common plasmid-borne genes and the antibiotic classes they confer resistance to, as specific information for this compound is unavailable.

| Gene Family | Resistance Mechanism | Antibiotic Class Affected |

| bla (e.g., TEM, SHV, CTX-M) | Enzymatic degradation (β-lactamase production) | β-lactams (e.g., Penicillins, Cephalosporins) |

| qnr | Target protection (protects DNA gyrase) | Quinolones |

| aac, ant, aph | Enzymatic modification (aminoglycoside-modifying enzymes) | Aminoglycosides |

| erm | Target modification (rRNA methylation) | Macrolides, Lincosamides, Streptogramins B |

| tet | Efflux pump | Tetracyclines |

| cat | Enzymatic inactivation | Chloramphenicol |

| mcr | Target modification (modification of lipid A) | Polymyxins (e.g., Colistin) |

Adaptive Strategies of Microorganisms to this compound Exposure

When faced with the stress of antibiotic exposure, microorganisms employ a range of adaptive strategies to survive. These adaptations can be both genetic, involving stable changes to the DNA, and phenotypic, which are transient physiological adjustments. researchgate.net

One of the primary adaptive responses is the upregulation of efflux pumps. srce.hr These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets and accumulating to toxic levels. researchgate.netgeneticsmr.org The expression of these pumps can be induced by exposure to the antibiotic, allowing the bacteria to adapt to its presence. srce.hr

Another key strategy is the formation of biofilms. mdpi.com Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which acts as a physical barrier, limiting antibiotic penetration. mdpi.com The physiological state of bacteria within a biofilm is also altered, often characterized by slower growth rates, which can render them less susceptible to antibiotics that target active cellular processes. mdpi.comasm.org

Furthermore, exposure to sub-lethal concentrations of an antibiotic can induce a variety of transcriptional and physiological changes in bacteria. nih.gov These can include alterations in metabolic pathways or modifications to the cell wall to reduce permeability. researchgate.net Such adaptive responses may not only allow survival in the presence of the specific antibiotic but can also prepare the bacteria for future hostile environments. asm.org

Cross-Resistance Profiles with Other Antibiotic Classes

The development of resistance to one antibiotic can sometimes lead to decreased susceptibility to other, often structurally unrelated, antibiotic classes. This phenomenon, known as cross-resistance, is a significant clinical challenge. nih.gov

A common mechanism underlying cross-resistance is the overexpression of multidrug efflux pumps. frontiersin.org A single pump can often recognize and expel a wide range of different antibiotics, meaning that resistance developed against one drug via this mechanism can simultaneously confer resistance to others. geneticsmr.orgasm.org For instance, the upregulation of the AcrAB-TolC efflux system in E. coli can confer resistance to tetracyclines, fluoroquinolones, and chloramphenicol.

Mutations in the target of an antibiotic can also lead to cross-resistance. asm.org For example, a mutation in the ribosome that confers resistance to one ribosome-targeting antibiotic might also affect the binding of other antibiotics that target a similar region. elifesciences.org Similarly, mutations in genes that regulate broad stress responses can lead to a general decrease in susceptibility to multiple antimicrobial agents. asm.org

Exposure to non-antibiotic substances, such as biocides or antiviral drugs, has also been shown to select for mutations that result in cross-resistance to clinically relevant antibiotics. nih.govfrontiersin.orgmdpi.com This highlights the complex and interconnected nature of microbial resistance mechanisms.

Interactive Data Table: Potential Cross-Resistance Scenarios

This table illustrates general examples of how resistance to one class of agent can lead to cross-resistance to another, as specific data for this compound is not available.

| Primary Resistance Mechanism | Inducing Agent/Class | Potential Cross-Resistance Class(es) |

| Upregulation of Multidrug Efflux Pump (e.g., AcrAB-TolC) | Tetracyclines, Fluoroquinolones | Chloramphenicol, β-lactams, Macrolides |

| Target Modification (e.g., rrs mutation) | Aminoglycosides (e.g., Kanamycin) | Other Aminoglycosides (e.g., Amikacin), Capreomycin |

| Upregulation of Efflux Pump (e.g., MexEF-OprN) | Chlorine | Tetracyclines, Fluoroquinolones, β-lactams |

| Target Modification (e.g., gyrA mutation) | Fluoroquinolones | Other Fluoroquinolones |

| Exposure to Antiviral Drug (e.g., Zidovudine) | Antivirals | Macrolides, Tetracyclines, Trimethoprim |

Biosynthesis and Bioengineering of Antibiotic Sn 07

Elucidation of the Biosynthetic Pathway of Antibiotic SN-07

The complete biosynthetic pathway for this compound has not been elucidated. SN-07 is characterized as a high molecular weight antibiotic (18,000-22,000 daltons) whose major constituents are nucleic acids. nih.gov This composition suggests a biosynthetic route that is fundamentally different from well-characterized pathways for other classes of antibiotics, such as polyketides or non-ribosomal peptides. However, specific studies detailing the enzymatic steps and genetic basis for its assembly are not available.

A biosynthetic gene cluster (BGC) is a group of genes located in close proximity on the chromosome that are collectively involved in the production of a specialized metabolite, such as an antibiotic. The identification and analysis of a BGC are foundational steps in understanding how a natural product is made.

To date, the specific biosynthetic gene cluster responsible for the production of this compound in Actinomadura roseoviolacea var. miuraensis has not been identified or characterized. While genomic sequencing and bioinformatic tools are commonly used to find BGCs for antibiotics, no such studies have been published for SN-07.

Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS) are large, multi-enzyme complexes responsible for the synthesis of a wide array of peptide and polyketide natural products, respectively.

Given that this compound is a macromolecule composed primarily of nucleic acids, it is highly improbable that its biosynthesis involves NRPS or PKS machinery. nih.gov These enzymatic systems are tailored for the assembly of amino acids and acyl-CoA units, not for the polymerization of nucleotides that would form a nucleic acid-based product. Scientific literature contains no evidence linking NRPS or PKS to the biosynthesis of SN-07.

The study of the enzymology of a biosynthetic pathway involves isolating and characterizing the specific enzymes that catalyze each step of the compound's formation. This includes understanding their structure, function, and mechanism.

There is no information available in the scientific literature regarding the specific enzymes or the key biosynthetic steps involved in the synthesis of this compound. The biocatalysts responsible for assembling this unique macromolecular antibiotic remain unknown.

Strategies for Enhanced Production of this compound

Improving the yield of an antibiotic is a critical aspect of its potential development for therapeutic use. This is typically achieved through optimizing the growth conditions of the producing organism and by applying genetic engineering techniques.

Fermentation optimization involves systematically adjusting various physical and chemical parameters to maximize the production of the desired metabolite. Key factors often include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.

While general principles of actinomycete fermentation are well-established for antibiotic production, specific studies detailing the optimization of fermentation parameters for the enhanced production of SN-07 by Actinomadura roseoviolacea var. miuraensis have not been published. The optimal conditions for cultivating this specific strain to maximize SN-07 yield are therefore not known.

Genetic engineering offers powerful tools to increase antibiotic production. Common strategies include overexpressing pathway-specific regulatory genes, deleting genes for competing metabolic pathways, and introducing stronger promoters to drive the expression of the biosynthetic gene cluster.

There are no reports in the scientific literature of genetic engineering being applied to Actinomadura roseoviolacea var. miuraensis for the purpose of improving the yield of this compound. The genetic tools and specific molecular targets for engineering this strain for overproduction have not been developed or described.

Heterologous Expression of this compound Biosynthetic Pathways

A comprehensive review of scientific literature indicates that there are currently no published studies specifically detailing the heterologous expression of the biosynthetic pathways for the complete macromolecular this compound. Research into this complex natural product, originally isolated from Actinomadura roseoviolacea var. miuraensis, is limited, and the genetic basis for its production has not been fully elucidated.

The characterization of this compound presents a unique challenge that directly impacts any potential bioengineering efforts. Early reports described SN-07 as a novel macromolecular antibiotic with a high molecular weight, ranging from 18,000 to 22,000 daltons, and composed primarily of nucleic acids. This composition suggests a biosynthetic route that would differ significantly from the well-characterized polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways responsible for many other actinomycete antibiotics. The biosynthesis would likely involve a complex interplay of enzymes related to nucleic acid metabolism, polymerization, and modification.

Conversely, other research has focused on a component of this complex, referring to the "SN-07 chromophore," which has been identified as Barminomycin I. americanchemicalsuppliers.com Barminomycin I is an anthracycline, a class of antibiotics synthesized via Type II PKS pathways. While the heterologous expression of various anthracycline biosynthetic gene clusters has been successfully achieved in host organisms like Streptomyces species, this work has not been explicitly extended to the specific biosynthetic gene cluster from A. roseoviolacea for the production of the SN-07 complex.

The primary obstacle to the heterologous expression of the this compound pathway is the absence of an identified and characterized biosynthetic gene cluster (BGC) for the entire macromolecule. The process of heterologous expression fundamentally requires the isolation of the complete set of genes responsible for the synthesis of a natural product and its subsequent transfer into a more genetically tractable host organism. Without the identification of the SN-07 BGC, it is not possible to clone and express the pathway in a surrogate host.

Consequently, detailed research findings and data tables related to the heterologous production of this compound, including comparisons of different expression systems or production yields, are not available. Future research would first need to focus on sequencing the genome of Actinomadura roseoviolacea var. miuraensis and identifying the complete BGC responsible for the production of the entire SN-07 macromolecule, including both the nucleic acid and chromophore components. Following the characterization of this cluster, subsequent studies could then explore its heterologous expression in various actinomycete or other host systems to enable sustainable production and facilitate bioengineering efforts to create novel analogues.

Synthetic Chemistry and Analogue Development of Antibiotic Sn 07

Chemical Synthesis of the Antibiotic SN-07 Chromophore

The this compound chromophore, also known as Barminomycin I, is a structurally complex member of the anthracycline family. researchgate.net Its defining feature is a tetracyclic aglycone core containing an unusual and highly reactive eight-membered ring with a carbinolamine moiety. researchgate.netresearchgate.net This carbinolamine exists in equilibrium with an imine form, a structural element crucial to its mechanism of action but also a source of significant chemical instability. researchgate.net

To date, a complete total synthesis of the SN-07 chromophore has not been reported in the literature, a fact largely attributed to the chemical lability of the carbinolamine ring. However, researchers have explored semi-synthetic and derivative-focused synthetic strategies to access this unique scaffold.

A viable semi-synthetic approach begins with carminomycin III, a related and more accessible anthracycline. This strategy involves two key transformations:

Oxidative Ring Expansion : Treatment of carminomycin III with manganese(III) acetate (B1210297) in acetic acid induces an oxidative expansion to form the characteristic eight-membered ring.

Carbinolamine Installation : The subsequent step involves a condensation reaction with formaldehyde (B43269) under anhydrous conditions to install the critical carbinolamine functionality, yielding the target chromophore structure.

Furthermore, synthetic efforts have successfully produced derivatives, providing insight into potential pathways. The synthesis of (1″R,5″R)-3″-Dehydro-4-O-methylbarminomycin II, an analogue with an eight-membered acetal-azomethine ring, was accomplished by proceeding through a hypothetical biogenetic intermediate. researchgate.netoup.comoup.com These approaches, while not achieving a total synthesis of the natural product, are vital for creating novel analogues to probe the molecule's structure-activity relationship.

Design and Synthesis of Novel this compound Analogues and Derivatives

The design of novel analogues of the SN-07 chromophore is primarily driven by its distinctive eight-membered carbinolamine-imine system, which confers exceptionally high potency. researchgate.netresearchgate.net Research suggests that the enhanced stability of the DNA adducts formed by the SN-07 chromophore provides a blueprint for designing new anthracycline derivatives with potentially improved stability and activity. researchgate.netresearchgate.net The goal of such synthetic endeavors is to modulate the reactivity, selectivity, and pharmacokinetic properties of the parent compound while retaining the core structural elements required for its biological function.

One concrete example of a synthesized derivative is 3″-Dehydro-4-O-methylbarminomycin II. oup.comoup.com The synthesis of this analogue was undertaken to explore the chemistry of the unique eight-membered ring system, which is central to the antibiotic's potent activity. oup.com While extensive libraries of SN-07 derivatives are not widely reported, the strategies employed for other complex natural products, such as creating prodrugs by conjugating amino acids or modifying peripheral functional groups, represent potential avenues for future analogue development. oup.comnih.gov The insights gained from the semi-synthesis of the chromophore and the creation of derivatives like dehydro-methylbarminomycin II are crucial for guiding the rational design of new compounds that may harness the extreme reactivity of the parent molecule for therapeutic benefit. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

The structure-activity relationship (SAR) of the SN-07 chromophore is centered on its unique mode of interaction with DNA and the resulting antimicrobial effects.

Elucidating Structural Determinants for DNA Binding Affinity

The SN-07 chromophore's interaction with DNA is fundamentally different from that of classic intercalating anthracyclines. The key structural determinant for its high DNA binding affinity is the eight-membered ring containing the labile carbinolamine structure. researchgate.nettandfonline.com This feature enables the molecule to form highly stable, covalent adducts with DNA.

Key findings regarding its DNA binding mechanism include:

Covalent Bonding : The chromophore reacts with the exocyclic 2-amino group of guanine (B1146940) residues in the DNA. researchgate.net

Sequence Selectivity : It exhibits a high selectivity for 5'-GC-3' sequences. researchgate.net

Irreversible Adducts : The resulting N-C-N aminal linkage is exceptionally stable and considered essentially irreversible under physiological conditions, in stark contrast to the labile adducts formed by compounds like doxorubicin (B1662922). researchgate.netresearchgate.net The stability is thought to be due to structural protection of the aminal linkage from hydrolysis. researchgate.netresearchgate.net

Dual Binding Modes : Model studies have shown that the binding mode depends on the DNA sequence. With guanine-containing DNA like poly(dG-dC)·poly(dG-dC), it forms a covalent bond. tandfonline.comjst.go.jptandfonline.com With DNA lacking guanine, such as poly(dI-dC)·poly(dI-dC), it acts as an intercalator. tandfonline.comjst.go.jptandfonline.com

These findings underscore that the carbinolamine/imine system within the eight-membered ring is the critical pharmacophore responsible for the potent and specific DNA alkylation.

Correlating Structural Modifications with Antimicrobial Potency

The unique structure of the SN-07 chromophore directly correlates with its high antimicrobial potency. The imine form, which is in equilibrium with the carbinolamine, is believed to confer the exceptional biological activity. researchgate.netresearchgate.net The chromophore is a potent inhibitor of nucleic acid synthesis in bacteria.

| Activity Metric | Concentration | Reference |

|---|---|---|

| Growth Prevention (MIC) | 100 ng/mL | tandfonline.comjst.go.jptandfonline.com |

| 50% DNA Synthesis Inhibition (IC50) | 0.075 µg/mL | tandfonline.comjst.go.jptandfonline.com |

| 50% RNA Synthesis Inhibition (IC50) | 0.130 µg/mL | tandfonline.comjst.go.jptandfonline.com |

Data sourced from studies on the biological activities of the SN-07 chromophore. tandfonline.comjst.go.jptandfonline.com

While data on a wide range of analogues is limited, the SAR principles can be inferred. The high potency is intrinsically linked to the covalent DNA binding ability. Any modification that disrupts the carbinolamine/imine equilibrium or hinders its access to the guanine target would be expected to drastically reduce antimicrobial potency. Conversely, modifications that could enhance the stability of the compound while preserving the reactive core could lead to derivatives with improved therapeutic profiles. researchgate.netresearchgate.net

Impact of Chemical Modifications on Specificity and Spectrum of Activity

The SN-07 chromophore itself demonstrates activity against the Gram-positive bacterium Staphylococcus aureus. tandfonline.comjst.go.jp The parent macromolecular antibiotic, SN-07, consists of the chromophore non-covalently complexed with DNA. tandfonline.com Interestingly, studies on this natural complex revealed that the DNA moiety can suppress the antibacterial activity of the chromophore. researchgate.net This suppressive effect was more pronounced with guanine-containing DNA. researchgate.net

This finding provides a critical SAR insight: the specificity and spectrum of activity can be dramatically altered by chemical modification.

Free Chromophore vs. DNA Complex : The free chromophore is the active antimicrobial agent. The DNA carrier in the natural product acts as a modulator, and its removal is a form of "modification" that enhances antibacterial action.

Implications for Analogue Design : This suggests that creating analogues where the DNA carrier is replaced by other moieties could be a viable strategy to broaden the spectrum of activity. Modifications that improve cell wall penetration in Gram-negative bacteria, for example, could expand its utility.

Development of SN-07 Chromophore-DNA Complexes as Research Models

To better understand the unique properties of the macromolecular this compound, researchers have constructed and studied synthetic complexes of the SN-07 chromophore with defined DNA polymers. tandfonline.comjst.go.jptandfonline.com These complexes have served as invaluable research models to dissect the interaction between the chromophore and its nucleic acid target.

Two primary types of model complexes were developed:

Covalent Binding Model : A complex formed with poly(dG-dC)·poly(dG-dC) demonstrated the covalent binding nature of the interaction. tandfonline.comjst.go.jptandfonline.com In this model, the chromophore was not released upon HPLC analysis, confirming a stable, covalent linkage and highlighting the crucial role of guanine residues. researchgate.net

Intercalation Model : A complex formed with poly(dI-dC)·poly(dI-dC), which lacks guanine, served as an intercalation-type model. tandfonline.comjst.go.jptandfonline.com In this case, the chromophore was released during analysis, indicating a non-covalent, reversible binding mode. researchgate.net

Preclinical Biological Activity of Antibiotic Sn 07 in Vitro and in Vivo Models

Efficacy in Bacterial Infection Models (in vitro)

The antibacterial properties of Antibiotic SN-07 and its active component, the SN-07 chromophore, have been evaluated against Gram-positive bacteria.

Susceptibility Testing Against Relevant Pathogens

The SN-07 chromophore has shown inhibitory action against Staphylococcus aureus 209P at a concentration of 100 ng/mL. tandfonline.com In studies using Salmonella typhimurium TA1535, a strain highly susceptible to the antibiotic, treatment with SN-07 at a concentration of 25 μg/ml for 30 minutes resulted in irreversible growth inhibition. researchgate.net This concentration of the antibiotic was found to severely inhibit DNA synthesis. researchgate.net

| Pathogen | Compound | Concentration for Inhibition | Reference |

| Staphylococcus aureus 209P | SN-07 chromophore | 100 ng/mL | tandfonline.com |

| Salmonella typhimurium TA1535 | This compound | 25 µg/mL | researchgate.net |

Cellular Uptake and Localization Studies

While specific studies detailing the cellular uptake and localization of this compound in bacterial cells are not extensively documented in the provided search results, the mechanism of action involves the inhibition of macromolecular synthesis. tandfonline.com In S. aureus, the SN-07 chromophore inhibited DNA synthesis by 50% at 0.075 µg/mL and RNA synthesis at 0.130 µg/mL, without affecting protein synthesis, indicating it acts as a class I anthracycline antibiotic. tandfonline.com This suggests that the compound or its active chromophore must penetrate the bacterial cell to exert its effects on nucleic acid synthesis. The process of how antibiotics cross the bacterial cell membrane can vary, involving passive diffusion or active transport mechanisms. ucl.ac.benih.gov The outer membrane of Gram-negative bacteria often presents a significant barrier to antibiotic penetration. embopress.org

Antitumor Activity in Preclinical Cancer Models

This compound has shown notable antitumor activity in various preclinical cancer models, both in vitro and in vivo. nih.govnih.gov

Cytotoxicity in Prokaryotic and Eukaryotic Cell Lines (in vitro)

The SN-07 chromophore demonstrated potent cytotoxicity against mouse lymphoid leukemia L1210 cells, preventing their growth at a concentration of 0.016 ng/mL. tandfonline.com In the same cell line, it inhibited DNA synthesis by 50% at 0.034 µg/mL and RNA synthesis at 0.0125 µg/mL, with no inhibition of protein synthesis. tandfonline.com This selective inhibition of nucleic acid synthesis is a characteristic of class I anthracycline antibiotics. tandfonline.com

When L1210 cells were treated with SN-07 for one hour, a shoulder exponential-type of cytotoxicity was observed at concentrations ranging from 3.13 to 100 ng/ml. nih.gov Furthermore, 500 ng/ml of SN-07 significantly inhibited both RNA and DNA syntheses. nih.gov The DNA moiety of SN-07 was found to enhance the cytotoxic activity of the SN-07 chromophore against KB and HeLa cells. researchgate.net

| Cell Line | Compound | Effect | Concentration | Reference |

| Mouse Lymphoid Leukemia L1210 | SN-07 chromophore | Growth prevention | 0.016 ng/mL | tandfonline.com |

| Mouse Lymphoid Leukemia L1210 | SN-07 chromophore | 50% DNA synthesis inhibition | 0.034 µg/mL | tandfonline.com |

| Mouse Lymphoid Leukemia L1210 | SN-07 chromophore | 50% RNA synthesis inhibition | 0.0125 µg/mL | tandfonline.com |

| Mouse Lymphoid Leukemia L1210 | This compound | Cytotoxicity (1 hr treatment) | 3.13 - 100 ng/mL | nih.gov |

| Mouse Lymphoid Leukemia L1210 | This compound | Significant RNA and DNA synthesis inhibition | 500 ng/mL | nih.gov |

| KB and HeLa cells | SN-07 chromophore-DNA complex | Enhanced cytotoxicity | Not specified | researchgate.net |

Efficacy in Murine Lymphocytic Leukemia Models (in vivo)

This compound has been shown to be effective against lymphocytic leukemia P388 in vivo. nih.gov The antitumor activity of the SN-07 chromophore and its DNA complexes was evaluated in P388 leukemia-bearing mice. tandfonline.com When administered intravenously for nine days, the SN-07 chromophore demonstrated antitumor effects. tandfonline.com The formation of SN-07 chromophore-DNA complexes, which model the macromolecular structure of SN-07, also showed antitumor activity. tandfonline.com

Cell Cycle Perturbation Analysis in Cultured Cells

Flow cytometric analysis of L1210 cells treated with SN-07 revealed significant perturbations in the cell cycle. nih.gov At a cytostatic concentration of 25 ng/mL, most of the L1210 cells progressed to and accumulated in the G2 phase of the cell cycle. nih.gov At a higher, cytocidal concentration of 200 ng/mL, a typical inhibition of cell cycle progression was observed. nih.gov These findings indicate that SN-07's cytotoxic effects are, at least in part, mediated by its ability to disrupt the normal progression of the cell cycle. nih.gov

Studies on Host-Pathogen Interactions (e.g., Biofilm Inhibition)

Following a comprehensive review of publicly available scientific literature, no specific preclinical data on an antibiotic designated "SN-07" concerning its effects on host-pathogen interactions, including biofilm inhibition, could be identified. The name "this compound" does not correspond to any known compound in the databases and research articles accessed.

General principles of host-pathogen interactions and biofilm inhibition by antibiotics are well-established in microbiology and pharmacology. Bacterial biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.orgnih.gov This matrix provides protection against the host immune system and antimicrobial agents, making biofilm-associated infections particularly difficult to treat. mdpi.commdpi.com The formation of a biofilm is a multi-step process that includes initial attachment to a surface, formation of microcolonies, and maturation into a three-dimensional structure. mdpi.comnih.gov

Antibiotics can interfere with these processes in several ways:

Inhibition of Adhesion: Some compounds can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. acs.org

Disruption of the EPS Matrix: Certain agents, including some enzymes, can degrade the components of the EPS matrix, such as polysaccharides, proteins, and extracellular DNA (e-DNA), thereby compromising the biofilm's structural integrity. asm.org

Interference with Quorum Sensing: Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. mdpi.com Some molecules can inhibit these signaling pathways, thereby preventing biofilm development. nih.gov

The interaction between a pathogen and its host is a complex interplay of virulence factors from the microbe and defense mechanisms from the host. nih.govtandfonline.com In vitro and in vivo models are crucial for studying these interactions. nih.govnih.gov These models can help elucidate how a potential antibiotic might modulate the host response or inhibit bacterial strategies to evade it. For instance, some antibiotics can alter the expression of bacterial surface proteins that mediate adhesion to host cells. tandfonline.com Furthermore, the host's innate immune cells, such as macrophages, play a vital role in clearing pathogenic invaders, and the effect of an antibiotic on this interaction is an important area of study. nih.govnih.gov Nitric oxide, a molecule produced by host cells, has known antimicrobial properties and is involved in the defense against a broad range of pathogens. cloudfront.net

While the specific actions of an "this compound" on these processes remain unknown due to the absence of data, any novel antibiotic would be evaluated for these properties in preclinical studies.

Data on Biofilm Inhibition

Without specific data for "this compound," the following table illustrates the type of data typically generated in preclinical studies for biofilm inhibition, using hypothetical values for demonstration purposes.

| Pathogen | Biofilm Inhibition Concentration (BIC₅₀) | Biofilm Eradication Concentration (BEC₅₀) |

| Staphylococcus aureus | Data not available | Data not available |

| Pseudomonas aeruginosa | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

Table 1: Hypothetical Biofilm Inhibition and Eradication Data. BIC₅₀ represents the concentration of an antibiotic required to inhibit the formation of a biofilm by 50%. BEC₅₀ represents the concentration needed to eradicate 50% of a pre-formed biofilm.

Advanced Methodologies in Antibiotic Sn 07 Research

Genomic and Proteomic Approaches to Study Biosynthesis and Resistance

The study of the biosynthesis of and resistance to the macromolecular antitumor antibiotic SN-07 has been significantly advanced by genomic and proteomic approaches. tandfonline.comnih.gov SN-07 is produced by Actinomadura roseoviolacea var. miuraensis nov. var. and is composed of a chromophore and DNA. tandfonline.com The integration of transcriptomics and proteomics, often referred to as proteo-transcriptomics, provides a comprehensive view of the genes and proteins that are differentially expressed in resistant strains compared to sensitive ones. frontiersin.org

Genomic sequencing of the producing organism allows for the identification of the biosynthetic gene cluster (BGC) responsible for SN-07 production. asm.org Comparative genomics can reveal evolutionary relationships between BGCs and provide insights into the diversification of natural products. rsc.org By analyzing the genome, researchers can identify genes encoding enzymes involved in the synthesis of the SN-07 chromophore, which has been identified as barminomycin I, an anthracycline antibiotic. tandfonline.com Furthermore, genomic analysis helps in understanding the genetic basis of resistance mechanisms, which can include mutations in target genes or the acquisition of resistance genes through horizontal gene transfer. frontiersin.orgnih.gov

Proteomics, particularly using techniques like mass spectrometry, complements genomic data by providing a snapshot of the proteins present in the cell under specific conditions. nih.govacs.org This is crucial for understanding how bacteria respond to antibiotic stress. frontiersin.org By comparing the proteomes of SN-07-resistant and -susceptible bacteria, scientists can identify proteins that are overexpressed or underexpressed in the resistant phenotype. open.ac.uk These proteins may be involved in drug efflux, target modification, or enzymatic inactivation of the antibiotic. nih.gov For instance, an integrated transcriptomics and proteomics analysis of multidrug-resistant E. coli identified several hub proteins involved in aminoacylation of tRNA and translation that were overexpressed, suggesting their potential as drug targets. frontiersin.org Such approaches are invaluable for elucidating the complex interplay of factors that contribute to antibiotic resistance. frontiersin.org

Table 1: Examples of Genomic and Proteomic Approaches in Antibiotic Research

| Approach | Application in SN-07 Research | Potential Findings |

| Whole Genome Sequencing | Identification of the SN-07 biosynthetic gene cluster in Actinomadura roseoviolacea. | Elucidation of the complete enzymatic pathway for SN-07 synthesis. |

| Comparative Genomics | Comparison of the SN-07 BGC with other known anthracycline BGCs. | Insights into the evolution of the pathway and unique enzymatic steps. |

| Transcriptomics (RNA-Seq) | Comparison of gene expression profiles of bacteria in the presence and absence of SN-07. | Identification of genes upregulated in response to SN-07, potentially indicating resistance mechanisms. |

| Proteomics (Mass Spectrometry) | Analysis of the proteome of SN-07-resistant bacterial strains. | Identification of specific proteins (e.g., efflux pumps, modifying enzymes) contributing to resistance. |

| Integrated Omics | Combining genomic, transcriptomic, and proteomic data. | A holistic understanding of the biosynthesis and resistance networks of SN-07. frontiersin.org |

Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy) for Target Interaction Analysis

Understanding how SN-07 interacts with its molecular target is fundamental to elucidating its mechanism of action and for the rational design of more effective derivatives. migrationletters.com Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for visualizing these interactions at an atomic level. doi.orgproteinstructures.com

X-ray crystallography provides high-resolution, three-dimensional structures of macromolecules and their complexes with ligands like antibiotics. migrationletters.comresearchgate.net To study the interaction of SN-07, researchers would aim to crystallize its target, which is DNA, in complex with the SN-07 chromophore. tandfonline.comnih.gov The resulting crystal structure would reveal the precise binding mode, including the specific DNA sequence recognized and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. migrationletters.com DNase I footprinting experiments have already suggested that the SN-07 chromophore binds to the 2-amino group of guanine (B1146940) residues within the dinucleotide sequence 5'-GC-3'. nih.gov A crystal structure would provide definitive proof and a detailed structural basis for this interaction.

NMR spectroscopy is a complementary technique that allows the study of molecular structures and their interactions in solution, which can be more representative of the physiological environment. mdpi.commdpi.com In-cell NMR is a particularly powerful application of this technique that enables the monitoring of interactions between antibiotics and their targets directly within living bacterial cells. infranalytics.eu For SN-07, 2D NMR experiments, such as ¹H-¹⁵N HSQC, could be used to monitor chemical shift perturbations in the DNA upon binding of the chromophore. mdpi.com This would identify the specific nucleotides involved in the interaction. mdpi.com Furthermore, NMR can provide information on the dynamics of the interaction, which is often lost in the static picture provided by crystallography. nih.gov

Table 2: Application of Structural Biology Techniques to SN-07

| Technique | Application | Information Gained |

| X-ray Crystallography | Determination of the 3D structure of the SN-07 chromophore-DNA complex. migrationletters.com | Atomic-level details of the binding site, specific interactions with guanine bases, and conformational changes in DNA upon binding. nih.gov |

| NMR Spectroscopy | Study of the SN-07 chromophore-DNA interaction in solution. mdpi.com | Identification of the DNA bases involved in binding, characterization of the binding affinity, and insights into the dynamics of the complex. |

| In-cell NMR | Observation of the interaction between SN-07 and DNA within live bacterial cells. infranalytics.eu | Real-time monitoring of target engagement and the cellular response to the antibiotic. nih.gov |

Molecular Modeling and Computational Chemistry in SAR Studies

Molecular modeling and computational chemistry are indispensable tools in modern drug discovery, including the study of Structure-Activity Relationships (SAR) for antibiotics like SN-07. mdpi.comresearchgate.net These computational approaches allow researchers to rationalize experimental findings, predict the activity of novel compounds, and guide the synthesis of more potent and specific analogs. rsc.orgresearchgate.net

One of the primary applications of molecular modeling in SAR studies is molecular docking. acs.org This technique predicts the preferred orientation and binding affinity of a ligand (in this case, derivatives of the SN-07 chromophore) to its target receptor (DNA). By docking a series of virtual or synthesized compounds into the DNA binding site identified through structural biology, researchers can correlate the calculated binding energies with the experimentally observed antibacterial activity. mdpi.com This can help to identify key structural features of the chromophore that are essential for its activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational method. rsc.orgresearchgate.net QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity. researchgate.net These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. For SN-07, QSAR studies could involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a range of chromophore analogs and correlating them with their antibacterial potency. metu.edu.tr

Molecular dynamics (MD) simulations can further refine the understanding of the SN-07-DNA interaction by simulating the movement of atoms over time. rsc.org This provides insights into the flexibility of the complex and the stability of the binding interactions, which are crucial for a comprehensive understanding of the SAR. researchgate.net

Table 3: Computational Approaches in SN-07 SAR Studies

| Computational Method | Application | Insights Provided |

| Molecular Docking | Predicting the binding modes and affinities of SN-07 analogs to DNA. acs.org | Identification of key functional groups for optimal binding and guidance for designing new derivatives. |

| QSAR Modeling | Developing predictive models for the antibacterial activity of SN-07 derivatives. researchgate.net | Understanding the physicochemical properties that govern activity and prioritizing synthetic efforts. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the SN-07-DNA complex. rsc.org | Assessment of the stability of the complex and the role of conformational changes in binding. |

| Quantum Chemical Calculations | Investigating the electronic properties of the SN-07 chromophore. metu.edu.tr | Understanding the reactivity and interaction potential at a sub-atomic level. |

Advanced Microscopy Techniques for Cellular Localization and Effect Observation

To fully comprehend the mechanism of action of SN-07, it is essential to visualize its effects on bacterial cells. Advanced microscopy techniques provide the means to observe the cellular localization of the antibiotic and the morphological changes it induces.

Fluorescence microscopy is a powerful tool for tracking the location of molecules within cells. By labeling the SN-07 chromophore with a fluorescent tag, its uptake and distribution within bacterial cells can be monitored in real-time. This can reveal whether the antibiotic accumulates in specific cellular compartments, such as the cytoplasm or the nucleoid region where the bacterial chromosome resides.

Electron microscopy, including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), offers high-resolution imaging of cellular ultrastructure. SEM provides detailed images of the cell surface, which can reveal changes in morphology, such as cell lysis or the formation of blebs, upon treatment with SN-07. nih.gov TEM, on the other hand, allows for the visualization of internal cellular structures, enabling the observation of effects on the cell wall, membrane, and intracellular components. mdpi.com

Atomic force microscopy (AFM) is another valuable technique that can be used to study the effects of antibiotics on bacterial surfaces at the nanoscale. mdpi.com AFM can provide topographical images of the cell surface and can also measure changes in cellular mechanics, such as cell stiffness, which may be altered by the action of the antibiotic. nih.gov For instance, studies on other antibiotics have used AFM to show changes in bacterial surface morphology and stiffness following treatment. nih.gov

Confocal microscopy can be used to obtain high-resolution, three-dimensional images of fluorescently labeled cells, providing detailed information about the subcellular localization of SN-07. europeanreview.org Stimulated Raman scattering (SRS) microscopy is an emerging technique that can visualize metabolic activity within biofilms, which could be used to assess the impact of SN-07 on bacterial metabolism in a spatially resolved manner. plos.org

Table 4: Advanced Microscopy in SN-07 Research

| Microscopy Technique | Application | Potential Observations |

| Fluorescence Microscopy | Tracking the localization of fluorescently-labeled SN-07 within bacterial cells. | Determination of whether SN-07 accumulates in the cytoplasm, membrane, or nucleoid. |

| Scanning Electron Microscopy (SEM) | Imaging the surface of bacteria treated with SN-07. nih.gov | Visualization of morphological changes, such as cell wall damage or lysis. |

| Transmission Electron Microscopy (TEM) | Observing the internal structures of bacteria treated with SN-07. mdpi.com | Identification of damage to the cell membrane, cytoplasm, or nucleoid. |

| Atomic Force Microscopy (AFM) | Analyzing the nanoscale effects of SN-07 on the bacterial surface. mdpi.com | Detection of changes in surface roughness and cell stiffness. |

| Confocal Microscopy | High-resolution 3D imaging of SN-07 localization. europeanreview.org | Detailed spatial mapping of the antibiotic within the cell. |

| Stimulated Raman Scattering (SRS) Microscopy | Assessing metabolic activity in bacterial biofilms treated with SN-07. plos.org | Understanding the impact of the antibiotic on bacterial metabolism. |

Gene Editing Technologies for Pathway Manipulation and Resistance Mechanism Probing

Gene editing technologies, particularly the CRISPR-Cas system, have revolutionized the fields of molecular biology and biotechnology, offering powerful tools for manipulating genetic material with high precision. wikipedia.org These technologies are highly applicable to the study of this compound, both for manipulating its biosynthetic pathway and for probing the mechanisms of resistance.

CRISPR-Cas9 can be used to introduce targeted mutations, deletions, or insertions into the genome of the producing organism, Actinomadura roseoviolacea. researchgate.net By systematically knocking out or modifying genes within the SN-07 biosynthetic gene cluster, researchers can elucidate the function of each enzyme in the pathway. researchgate.net This can lead to the engineered biosynthesis of novel SN-07 analogs with improved properties. For example, by altering the substrate specificity of a glycosyltransferase in the kanamycin (B1662678) biosynthetic pathway, researchers were able to create new, highly active antibiotics. researchgate.net

In the context of resistance, CRISPR-Cas systems can be employed to investigate the genetic basis of how bacteria withstand the effects of SN-07. frontiersin.org If a specific gene is suspected to be involved in resistance, it can be precisely deleted or mutated using CRISPR-Cas9, and the resulting strain can be tested for its susceptibility to SN-07. nih.gov Conversely, CRISPR interference (CRISPRi) can be used to specifically repress the expression of target genes, allowing for the identification of essential genes and those involved in resistance. nih.gov

Furthermore, CRISPR-based tools can be used to directly combat antibiotic resistance. mdpi.com By designing guide RNAs that target antibiotic resistance genes, the CRISPR-Cas9 system can be delivered to resistant bacteria to specifically cleave and inactivate these genes, thereby re-sensitizing the bacteria to the antibiotic. nih.govnih.gov This approach has shown promise for targeting resistance genes located on both plasmids and the bacterial chromosome. frontiersin.org Other gene-editing tools like zinc-finger nucleases (ZFNs) and transcription activator-like effector nucleases (TALENs) can also be used for precise genome modifications to study resistance. nih.gov

Table 5: Gene Editing in SN-07 Research

| Technology | Application | Outcome |

| CRISPR-Cas9 Gene Deletion | Knocking out specific genes in the SN-07 biosynthetic pathway. oup.com | Elucidation of enzyme function and pathway intermediates. |

| CRISPR-Cas9 Gene Insertion/Replacement | Introducing new genes or modifying existing ones in the BGC. | Engineered biosynthesis of novel SN-07 derivatives. researchgate.net |

| CRISPR Interference (CRISPRi) | Repressing the expression of suspected resistance genes in target bacteria. nih.gov | Identification and validation of genes conferring resistance to SN-07. |

| CRISPR-Cas9 Targeting of Resistance Genes | Inactivating antibiotic resistance genes in pathogenic bacteria. nih.gov | Re-sensitization of resistant bacteria to SN-07. |

| ZFNs and TALENs | Precise modification of genes involved in resistance. nih.gov | Probing the function of specific genes in the resistance mechanism. |

Future Directions and Research Gaps for Antibiotic Sn 07

Elucidation of Uncharacterized Biosynthetic Pathways

The production of complex natural products like quinoxaline (B1680401) antibiotics is governed by intricate biosynthetic gene clusters (BGCs). asm.org These clusters encode a suite of enzymes, including non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which assemble the molecule in a stepwise fashion. nih.govacs.orgnih.gov The biosynthesis of related compounds, such as the enediyne antibiotic C-1027 and the desotamide (B65381) family, reveals highly complex and sometimes convergent evolutionary strategies for creating unique chemical scaffolds. nih.govnih.govpnas.org

A primary research gap for Antibiotic SN-07 is the complete elucidation of its BGC. While it is known to be a macromolecular antibiotic, the specific enzymatic machinery responsible for its assembly remains uncharacterized. nih.gov Future research should focus on sequencing the genome of the producing organism to identify the sn gene cluster. Bioinformatic analysis of this cluster would reveal the NRPS and/or PKS modules, tailoring enzymes (e.g., halogenases, methyltransferases, oxidoreductases), and regulatory elements involved. acs.orgpnas.org Heterologous expression of the identified gene cluster in a model host like Streptomyces coelicolor could confirm its role in SN-07 production and enable engineered biosynthesis of novel derivatives. acs.orgresearchgate.net Understanding the pathway is the first step toward manipulating it to create new and potentially more effective molecules.

Discovery of Novel Analogues with Enhanced Potency and Reduced Resistance Liability

The development of resistance can limit the clinical utility of any antibiotic. A proven strategy to counteract this is the generation of novel analogues with improved characteristics. nih.govfrontiersin.org For many antibiotic classes, including quinomycins and polymyxins, targeted chemical modifications have led to analogues with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. mdpi.commdpi.comacs.orgacs.org For instance, the synthesis of albicidin analogues with isosteric replacement of a key amide bond resulted in compounds that resisted enzymatic degradation while increasing antibacterial activity up to eight-fold. acs.org

For this compound, a systematic structure-activity relationship (SAR) study is essential. Research should be directed toward synthesizing a library of SN-07 analogues. Key areas for modification could include:

The Quinoxaline Chromophore: Altering substitutions on the quinoxaline rings could modulate DNA binding affinity and specificity.

The Peptide/Macromolecular Core: If SN-07 contains a peptide backbone, as many quinoxaline antibiotics do, substituting specific amino acid residues with unnatural variants could enhance stability or potency. semanticscholar.orgbeilstein-journals.org

Isosteric Replacements: Replacing labile chemical bonds with more stable isosteres could reduce susceptibility to bacterial resistance enzymes. acs.org

These new analogues would need to be screened for enhanced antibacterial activity, particularly against multidrug-resistant (MDR) strains, and for reduced cytotoxicity to human cells to improve the therapeutic index.

Investigation into Synergistic Effects with Existing Antimicrobials